molecular formula C25H27N3O4S2 B2407645 4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 1788532-75-1

4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2407645
CAS No.: 1788532-75-1
M. Wt: 497.63
InChI Key: ZGNKZLQORHBZHD-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring three distinct pharmacophoric elements:

Thieno[3,2-d]pyrimidinone core: A fused bicyclic system known for its role in kinase inhibition and enzyme modulation .

Cyclohexane-1-carboxylic acid moiety: Enhances solubility and influences pharmacokinetic properties through carboxylate interactions .

The sulfanyl (-S-) linker between the thienopyrimidinone and tetrahydroquinoline groups suggests a flexible spacer that may modulate conformational stability. The 4-oxo group on the pyrimidinone ring is critical for hydrogen bonding, a common feature in bioactive molecules targeting proteases or kinases .

Properties

IUPAC Name

4-[[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c29-21(27-12-3-5-17-4-1-2-6-20(17)27)15-34-25-26-19-11-13-33-22(19)23(30)28(25)14-16-7-9-18(10-8-16)24(31)32/h1-2,4,6,11,13,16,18H,3,5,7-10,12,14-15H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKZLQORHBZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5CCC(CC5)C(=O)O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. It features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities, including anti-cancer and anti-inflammatory effects.

Property Value
Molecular FormulaC22H26N2O4S
Molecular Weight422.52 g/mol
CAS NumberNot available
IUPAC Name4-[(4-oxo-2-{...})cyclohexane-1-carboxylic acid

Anticancer Activity

Recent studies have indicated that compounds structurally related to this molecule exhibit significant anticancer properties. For example, quinoline derivatives have been shown to possess potent anti-proliferative effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, indicating strong cytotoxic potential .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2.
  • Cell Cycle Arrest : Studies suggest that treatment with related compounds can lead to cell cycle arrest at the G2/M phase, preventing further cellular division and proliferation .
  • Inhibition of Tumor Growth : In vivo studies have shown that similar compounds can inhibit tumor growth in animal models, further supporting their potential as therapeutic agents.

Case Studies

Several case studies have highlighted the biological activity of compounds related to the target molecule:

  • Study on Quinoline Derivatives : A study published in Pharmaceutical Research examined various quinoline derivatives for their anticancer activity. The most effective compound showed significant inhibition of tumor growth in xenograft models .
  • Mechanistic Insights : Another study focused on the apoptotic pathways activated by these compounds. It was found that they could significantly increase the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on shared pharmacophores and synthetic strategies. Key comparisons are summarized below:

Thieno[3,2-d]pyrimidinone Derivatives
Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Tetrahydroquinoline-ethylsulfanyl, cyclohexane-1-carboxylic acid ~557.6 (estimated) Combines rigid (cyclohexane) and flexible (sulfanyl) elements for dual solubility and binding .
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl, 4-methylphenyl 441.9 Lacks carboxylic acid; chlorophenyl enhances lipophilicity but reduces solubility.
N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Ethoxyphenyl, acetamide 457.6 Ethoxy group improves metabolic stability; acetamide may enhance bioavailability.

Key Differences :

  • The target compound’s cyclohexane-1-carboxylic acid distinguishes it from analogs with simple aryl or alkyl substituents, offering improved water solubility and ionizable groups for salt formation .
Cyclohexane Carboxylic Acid Derivatives
Compound Name / ID Key Substituents pKa (Carboxylic Acid) Applications
Target Compound Thienopyrimidinone-tetrahydroquinoline system ~4.8 (estimated) Likely optimized for dual hydrophobic/hydrophilic interactions in enzyme pockets.
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexane-1-carboxylic Acid 3,4-Dimethoxyphenyl 4.7 Antioxidant applications; dimethoxy groups increase electron density.
cis-4-Hydroxycyclohexane-1-carboxylic Acid 4-Hydroxy 4.8 Used in chiral synthesis; hydroxyl group enables hydrogen bonding.

Key Differences :

  • The target compound’s thienopyrimidinone-tetrahydroquinoline system introduces a polycyclic framework absent in simpler cyclohexane carboxylic acids, likely expanding its biological target range .

Q & A

Basic: What are the key steps and analytical methods for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Thieno[3,2-d]pyrimidinone core formation via cyclization of substituted thiophene derivatives under acidic conditions (e.g., H2SO4 or PPA) .
  • Sulfanyl group introduction using thiol-containing intermediates (e.g., 2-mercaptoethyl-tetrahydroquinoline) under basic conditions (e.g., K2CO3>/DMSO) .
  • Cyclohexane-1-carboxylic acid coupling via nucleophilic substitution or amide bond formation .
    Analytical validation:
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) .
  • Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Basic: How to characterize its structural and electronic properties?

Answer:

  • Stereochemical analysis: Use NOESY NMR to confirm spatial arrangement of the tetrahydroquinoline and cyclohexane moieties .
  • Electronic profiling: UV-Vis spectroscopy (200–400 nm) to assess π-π* transitions in the thienopyrimidine core .
  • Thermal stability: Thermogravimetric analysis (TGA) under N2 to determine decomposition temperatures .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Anticancer activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial screening: Broth microdilution (CLSI guidelines) for MIC determination against Gram+/Gram- bacteria .
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) to evaluate anti-inflammatory potential .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Systematic substitution: Modify the tetrahydroquinoline moiety (e.g., halogenation at C-6) or cyclohexane carboxylate chain (e.g., ester vs. amide derivatives) .
  • Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (e.g., 4-oxo group) and hydrophobic interactions .
  • Activity cliffs: Compare analogues with >10-fold potency differences using matched molecular pair analysis .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

  • Replicate assays: Validate inconsistent cytotoxicity results (e.g., IC50 variability) across 3+ independent labs with standardized protocols .
  • Orthogonal validation: Confirm target engagement via SPR (e.g., binding affinity to EGFR) if enzymatic assays conflict with cellular data .
  • Meta-analysis: Pool data from structurally related thienopyrimidines to identify confounding variables (e.g., solvent polarity in solubility studies) .

Advanced: What strategies improve pharmacokinetic properties like bioavailability?

Answer:

  • Salt formation: Convert carboxylic acid to sodium salt for enhanced aqueous solubility (evaluate via shake-flask method) .
  • Prodrug design: Synthesize ester prodrugs (e.g., ethyl ester) to increase intestinal absorption, followed by in vitro hydrolysis assays .
  • Nanocarriers: Encapsulate in PLGA nanoparticles (characterize with DLS and TEM) to prolong half-life .

Advanced: How to study its interactions with biological targets at atomic resolution?

Answer:

  • Molecular docking: Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) with flexible side chains .
  • Cryo-EM: Resolve ligand-bound complexes of membrane targets (e.g., GPCRs) at 3–4 Å resolution .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for enzymatic targets .

Advanced: How to apply computational models for reaction optimization?

Answer:

  • Reaction pathway prediction: Use DFT (Gaussian 16) to simulate energy barriers for sulfanyl group coupling .
  • Solvent optimization: COSMO-RS to screen solvents (e.g., DMF vs. THF) for yield improvement .
  • Machine learning: Train models on existing thienopyrimidine datasets (e.g., USPTO) to predict optimal reaction conditions .

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